molecular formula C11H12BrNS B1343706 2-Bromo-6-(tert-butyl)benzo[d]thiazole CAS No. 898748-39-5

2-Bromo-6-(tert-butyl)benzo[d]thiazole

Cat. No. B1343706
CAS RN: 898748-39-5
M. Wt: 270.19 g/mol
InChI Key: PRXGVHNJTZGGOO-UHFFFAOYSA-N
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Description

2-Bromo-6-(tert-butyl)benzo[d]thiazole (2-BBT) is an organic compound that is widely used in a variety of scientific research applications. It is a brominated benzothiazole derivative and has a wide range of properties and applications, including its use as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a fluorescent dye for biological and medical imaging. This compound has been extensively studied due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

Antimycobacterial Agents

Benzo[d]imidazo[2,1-b]thiazole derivatives, which are structurally similar to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, have been explored for their potential as antimycobacterial agents . These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives displaying IC90 values as low as 7.05 μM .

Lung Cancer Treatment

Compounds containing benzo[d]imidazo[2,1-b]thiazole, similar to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, have been studied for their inhibitory activity in lung cancer cells . Some of these compounds have shown moderate anti-tumor activity in vitro, with IC50 values ranging from 17.63 to 369.09 μM .

Pharmaceutical Intermediates

2-Bromo-4,6-di-tert-butylphenol, a compound related to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, is used as a pharmaceutical intermediate . It has been used in the synthesis of various medicinal compounds .

Soil Microbial Communities

Benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol), which are structurally related to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, have been studied for their impact on soil microbial communities . These compounds can influence the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .

Ligand in Halogen Exchange Reactions

Benzyl-protected 2-iodo-4-tert-butylphenol, a compound related to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, has been used as a ligand in halogen exchange reactions . This highlights the potential of 2-Bromo-6-(tert-butyl)benzo[d]thiazole in similar chemical reactions .

properties

IUPAC Name

2-bromo-6-tert-butyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXGVHNJTZGGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265058
Record name 2-Bromo-6-(1,1-dimethylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898748-39-5
Record name 2-Bromo-6-(1,1-dimethylethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(1,1-dimethylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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